2,4,5-Trifluoro-DL-Phenylalanine
Overview
Description
2,4,5-Trifluoro-DL-Phenylalanine: is a fluorinated derivative of phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of three fluorine atoms attached to the phenyl ring at positions 2, 4, and 5.
Mechanism of Action
Target of Action
It is known that phenylalanine, a similar compound, interacts with targets such as kynurenine–oxoglutarate transaminase 1 and corticoliberin .
Mode of Action
It is likely to interact with its targets in a manner similar to phenylalanine, which is known to catalyze the attachment of tyrosine to trna (tyr) in a two-step reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-DL-Phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the electrophilic fluorination of phenylalanine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-DL-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oximes, while reduction of the carboxyl group may produce alcohols .
Scientific Research Applications
2,4,5-Trifluoro-DL-Phenylalanine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trifluoro-DL-Phenylalanine
- 2,4,6-Trifluoro-DL-Phenylalanine
- 3,4,5-Trifluoro-DL-Phenylalanine
Uniqueness
2,4,5-Trifluoro-DL-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can lead to distinct chemical and biological properties compared to other fluorinated phenylalanines. The specific arrangement of fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
IUPAC Name |
2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJFYJHCOWRRLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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